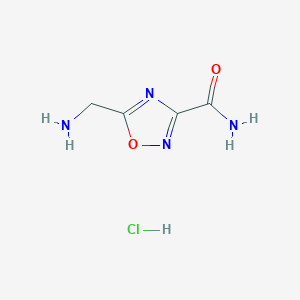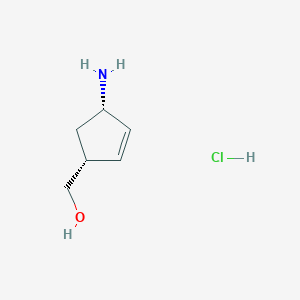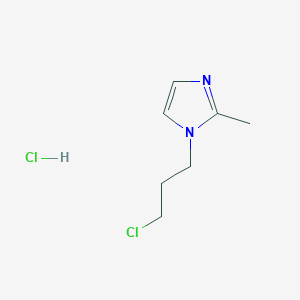
7-Amino-1,8-naphthyridine-2,4-diol
Overview
Description
“7-Amino-1,8-naphthyridine-2,4-diol” is a chemical compound. It is a derivative of 1,8-naphthyridines, which are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including “this compound”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Scientific Research Applications
Hydrogen Bonds and Tautomerism
7-Amino-1,8-naphthyridine derivatives demonstrate significant behavior in terms of hydrogen bonding and tautomerism. Research focusing on derivatives such as 2,7-dihydroxy-1,8-naphthyridine and related compounds reveals their ability to exhibit tautomerism, influenced by multiple hydrogen bonding. These interactions play a crucial role in their chemical behavior, impacting their structural and electronic properties. Studies utilizing NMR and X-ray crystallography, alongside theoretical calculations, have been instrumental in understanding these phenomena (Alvarez-Rúa et al., 2004).
Inhibitors of HIV-1 Integrase
The development of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase highlights the therapeutic potential of naphthyridine derivatives. These compounds have shown efficacy in inhibiting the spread of HIV-1 infection in cell cultures without exhibiting cytotoxicity, presenting a promising pharmacokinetic profile (Zhuang et al., 2003).
Antibacterial Activity
Research into pyridonecarboxylic acids and their naphthyridine derivatives has demonstrated significant antibacterial activity. These compounds, particularly those modified at the C-7 position with amino-pyrrolidinyl groups, have shown enhanced activity compared to traditional treatments like enoxacin. This line of research contributes to the development of new antibacterial agents with potential clinical applications (Egawa et al., 1984).
Protein Tyrosine Kinase Inhibition
7-Substituted naphthyridin-2(1H)-ones, including derivatives of 7-Amino-1,8-naphthyridine, have been identified as potent inhibitors of protein tyrosine kinases, with selectivity for c-Src. These findings offer insights into the development of targeted therapies for diseases driven by aberrant kinase activity (Thompson et al., 2000).
Fluorescent and Colorimetric Sensors
The versatility of 1,8-naphthyridine derivatives, particularly in the development of fluorescent and colorimetric sensors for anion detection, showcases their utility in chemical sensing. These derivatives have been utilized in creating sensors that exhibit changes in fluorescence or color upon interaction with specific anions, highlighting their potential in environmental monitoring and diagnostic applications (Duke et al., 2010).
Mechanism of Action
Target of Action
It’s known that 1,8-naphthyridines, a class of compounds to which 7-amino-1,8-naphthyridine-2,4-diol belongs, have diverse biological activities . They have been used as antihypertensives, antiarrhythmics, herbicide safeners, and immunostimulants .
Mode of Action
It’s suggested that naphthyridine molecules can function as a universal base pair reader in a tunneling gap, generating distinguishable signatures under electrical bias for each of dna base pairs . This suggests that the compound may interact with DNA base pairs through hydrogen bonding .
properties
IUPAC Name |
7-amino-4-hydroxy-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-2-1-4-5(12)3-7(13)11-8(4)10-6/h1-3H,(H4,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWBJEGNZIUWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=O)N2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715682 | |
| Record name | 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76541-91-8 | |
| Record name | 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)










![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)

